molecular formula C13H9ClO2S B2831385 3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid CAS No. 2230610-00-9

3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid

Cat. No. B2831385
CAS RN: 2230610-00-9
M. Wt: 264.72
InChI Key: GUKPVMOALKYEQU-SOFGYWHQSA-N
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Description

“3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid” is a biochemical compound with the molecular formula C13H9ClO2S and a molecular weight of 264.73 . It is used for proteomics research .


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 264.73 . More specific physical and chemical properties like solubility, density, etc., are not provided in the available resources.

Scientific Research Applications

Polymer Synthesis and Characterization

A study on poly(3-thiophene-3-yl acrylic acid), a new polythiophene derivative, highlights its solubility in polar solvents and potential for advanced material applications. Quantum chemical calculations provided insights into its structural model, predicting minimum energy conformations and rotational profiles. The polymer was synthesized via chemical oxidative coupling, demonstrating solubility in aqueous base and acetone, with characteristics supported by FTIR, 1H NMR, and UV–vis experiments (Bertran et al., 2008).

Solar Cell Applications

Research on organic sensitizers for solar cell applications introduced novel compounds that include thiophene units linked to cyanoacrylic acid groups, showing high incident photon to current conversion efficiency. These sensitizers, when anchored onto TiO2 film, exhibited excellent photovoltaic performance, highlighting their potential in enhancing solar cell efficiency (Kim et al., 2006).

Corrosion Inhibition

A study on photo-cross-linkable polymers, including those with 4-chlorophenyl groups, demonstrated their efficiency as corrosion inhibitors for mild steel in hydrochloric acid medium. These polymers showed significant inhibition performance, acting as mixed type inhibitors, and supported spontaneous adsorption on steel surfaces, suggesting their applicability in corrosion protection strategies (Baskar et al., 2014).

Electronic and Optical Properties

Investigations into the structural and electronic properties of polythiophene derivatives, including those with acrylic acid side groups, used quantum chemical calculations to propose polymer models. These studies not only provide a deeper understanding of the polymer's electronic properties but also explore modifications to enhance solubility and applicability in electronic devices (Bertran et al., 2007).

Genosensor Development

Functionalized polythiophene synthesis for genosensor applications highlights the creation of polymers with unsaturated side chains. These polymers serve as active substrates for genosensors, demonstrating potential in biomedical diagnostics through the attachment of oligonucleotide probes, enabling the detection of complementary DNA sequences without the need for indicators (Peng et al., 2007).

Future Directions

As for future directions, “3-[5-(4-Chlorophenyl)thien-2-yl]acrylic acid” is used for proteomics research , which is a rapidly advancing field. Future research could potentially explore new applications of this compound in various biological contexts.

properties

IUPAC Name

(E)-3-[5-(4-chlorophenyl)thiophen-2-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2S/c14-10-3-1-9(2-4-10)12-7-5-11(17-12)6-8-13(15)16/h1-8H,(H,15,16)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUKPVMOALKYEQU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(S2)C=CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(S2)/C=C/C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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